ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C38H39N3O7S and its molecular weight is 681.8. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Chemical Transformations
Research on compounds structurally related to the queried chemical focuses on exploring synthetic pathways and chemical transformations to develop novel therapeutic agents and understand their chemical behavior. For instance, the synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters highlighted the potential of these compounds as analgesic and anti-inflammatory agents, with some showing lower ulcerogenic potential compared to standard drugs (Gokulan et al., 2012). Another study focused on the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, demonstrating the versatility of nitrogen-containing binucleophiles in synthesizing fused compounds (Britsun et al., 2009).
Pharmacological Applications
The research into similar compounds also extends to their pharmacological applications. For example, ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates were synthesized and found to exhibit antiradical and anti-inflammatory activities, highlighting their potential as novel therapeutic agents (Zykova et al., 2016). These studies underscore the potential of such compounds in developing new drugs with specific therapeutic targets.
Chemical Behavior and Utility
The chemical behavior and utility of compounds structurally related to the query have been explored in various contexts. The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, for example, demonstrated their potential as antineoplastic and antifilarial agents, providing insights into their utility in medicinal chemistry (Ram et al., 1992).
Mechanism of Action
Target of Action
GNF-Pf-4117, also known as ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) . This protein localizes to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, in a way that affects the sensitivity of the parasite to certain antimalarial compounds . It’s suggested that PfMFR3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
Given the role of pfmfr3 in mitochondrial transport and drug resistance, it’s likely that the compound affects pathways related to these functions . The compound may also influence pathways related to the energy metabolism of the parasite, given the role of mitochondria in energy production.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug and its overall effectiveness
Result of Action
The molecular and cellular effects of GNF-Pf-4117’s action involve the modulation of the parasite’s sensitivity to certain antimalarial compounds . By interacting with PfMFR3, GNF-Pf-4117 may alter the parasite’s ability to resist these compounds, potentially enhancing their effectiveness .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s effectiveness
properties
IUPAC Name |
ethyl 5-[2-[[4-(dipropylsulfamoyl)benzoyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H39N3O7S/c1-5-23-40(24-6-2)49(45,46)30-20-17-27(18-21-30)36(42)39-33-16-12-11-15-31(33)37(43)48-29-19-22-34-32(25-29)35(38(44)47-7-3)26(4)41(34)28-13-9-8-10-14-28/h8-22,25H,5-7,23-24H2,1-4H3,(H,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMCWOLVNLJLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC3=CC4=C(C=C3)N(C(=C4C(=O)OCC)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H39N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((2-(4-(N,N-dipropylsulfamoyl)benzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.